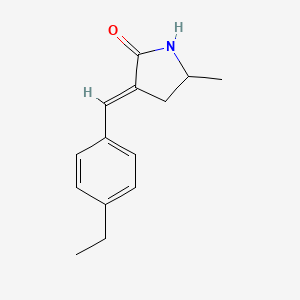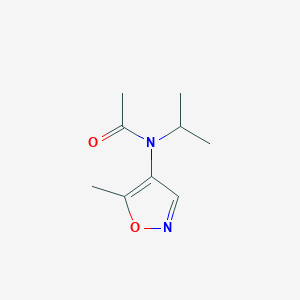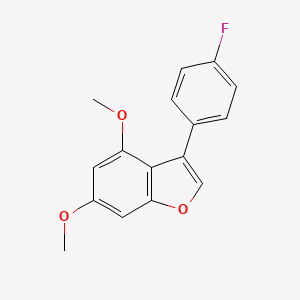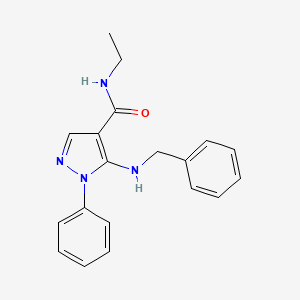
4-Oxo-5,8,11,14-tetraoxadocosan-1-oic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-5,8,11,14-tetraoxadocosan-1-oic acid is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and a terminal carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-5,8,11,14-tetraoxadocosan-1-oic acid typically involves multi-step organic reactions. One common method includes the reaction of butanedioic acid with ethylene glycol derivatives under controlled conditions to form the desired ether linkages. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Oxo-5,8,11,14-tetraoxadocosan-1-oic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ether linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-Oxo-5,8,11,14-tetraoxadocosan-1-oic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its therapeutic potential and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Oxo-5,8,11,14-tetraoxadocosan-1-oic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the ether linkages provide flexibility and solubility in various solvents. These interactions enable the compound to participate in biochemical pathways and exert its effects on target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid
- 2,2,11-trimethyl-4-oxo-3,8-dioxa-5,11-diazatetradecan-14-oic acid
Uniqueness
4-Oxo-5,8,11,14-tetraoxadocosan-1-oic acid is unique due to its specific arrangement of ether linkages and the presence of a terminal carboxylic acid group. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C18H34O7 |
|---|---|
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
4-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C18H34O7/c1-2-3-4-5-6-7-10-22-11-12-23-13-14-24-15-16-25-18(21)9-8-17(19)20/h2-16H2,1H3,(H,19,20) |
Clave InChI |
BKDQIACZRWODOR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOCCOCCOCCOC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-Benzofuran-5-yl)methyl]-2,6-dibromo-N-methylpyridin-4-amine](/img/structure/B12888650.png)
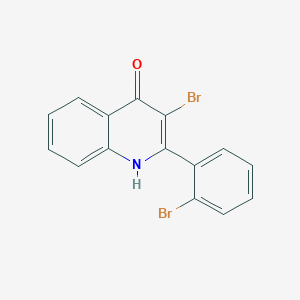
![2-(Aminomethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12888666.png)
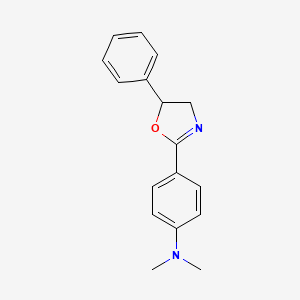
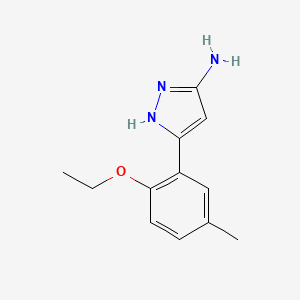
![3-(Quinolin-8-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12888687.png)
![4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-5-[2-(1-pyrrolidinyl)-4-pyridyl]-1,3-thiazole](/img/structure/B12888691.png)
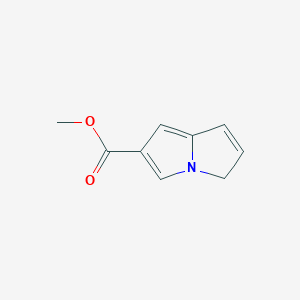
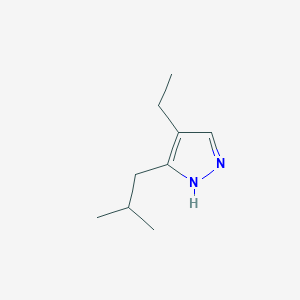
![2-{[(5-Methylfuran-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B12888712.png)
